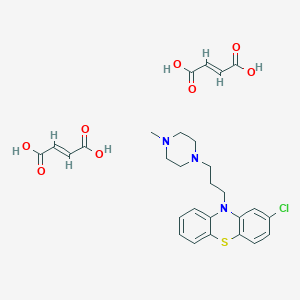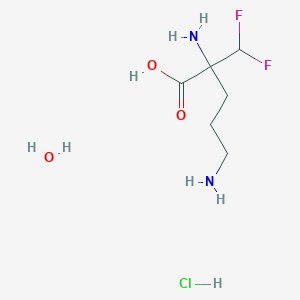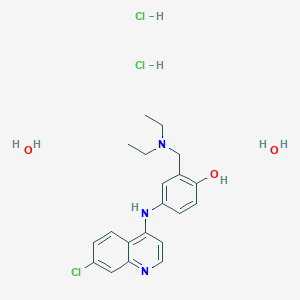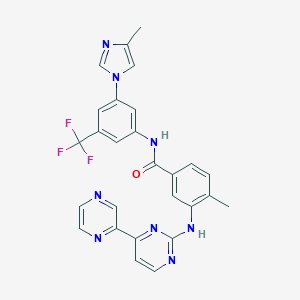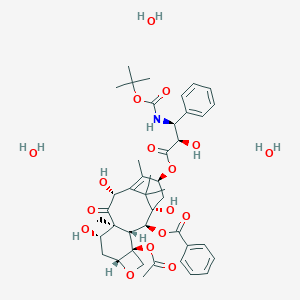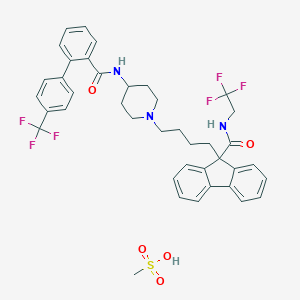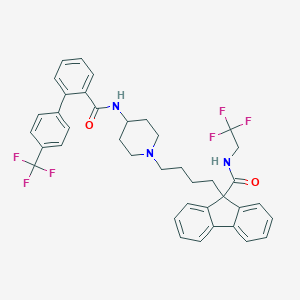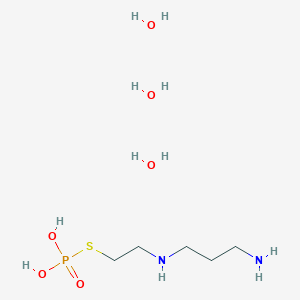
艾美复新
描述
Amifostine is an organic thiophosphate cytoprotective agent used to help lessen the side effects of certain cancer chemotherapy medications or radiation treatment . It is used to protect the kidneys from harmful effects caused by cisplatin when given to patients with ovarian cancer . It is also used to prevent severe dry mouth caused by radiation treatment of the head and neck, which can affect the salivary gland .
Synthesis Analysis
Amifostine is an inactive pro-drug, which is transformed to an active thiol after dephosphorylation by alkaline phosphatase found in the normal endothelium . The absence of alkaline phosphatase in the tumoral endothelium and stromal components, and the hypovascularity and acidity of the tumor environment, may explain its cytoprotective selectivity .Molecular Structure Analysis
Amifostine is a white crystalline powder which is freely soluble in water . Its empirical formula is C5H15N2O3PS and it has a molecular weight of 214.22 .Chemical Reactions Analysis
Amifostine is an organic thiophosphate prodrug which is hydrolysed in vivo by alkaline phosphatase to the active cytoprotective thiol metabolite, WR-1065 .Physical And Chemical Properties Analysis
Amifostine is a white crystalline powder which is freely soluble in water . Its empirical formula is C5H15N2O3PS and it has a molecular weight of 214.22 . The monoisotopic mass of Amifostine is 214.054099558 u (unified atomic mass units) .科学研究应用
Radiation Protection
Amifostine is widely recognized for its role as a radioprotector . It’s used to reduce the risk of radiation-induced side effects in patients undergoing cancer therapy. The compound works by scavenging free radicals and protecting DNA from the harmful effects of radiation .
Chemotherapy Adjunct
In chemotherapy, Amifostine is used to protect against the nephrotoxicity caused by cisplatin, a common chemotherapeutic agent. It selectively accumulates in normal tissues and acts as a cytoprotectant without protecting cancerous cells .
Pulmonary Drug Delivery
Recent studies have explored the use of Amifostine in inhalable microparticles for pulmonary drug delivery. This application aims to improve the efficacy of drugs delivered through the respiratory system by developing inhalable forms of Amifostine .
Oncology Research
In oncology, Amifostine is researched for its ability to protect normal tissues during radiotherapy. It’s believed to reduce the incidence of xerostomia (dry mouth) in patients undergoing radiation treatment for head and neck cancer .
Neuroprotection
There’s ongoing research into Amifostine’s neuroprotective properties. It may help in reducing neurotoxicity associated with certain cancer treatments, potentially preserving cognitive function and quality of life for patients .
Organ Transplantation
Amifostine is being studied for its role in organ transplantation. It could potentially be used to protect organs from ischemic reperfusion injury, which is a common complication during transplant procedures .
Drug Formulation and Stability
The development of stable drug formulations is another application of Amifostine. Researchers are looking into its use in improving the stability and shelf-life of pharmaceuticals, particularly those that are sensitive to degradation .
作用机制
Target of Action
Amifostine trihydrate, also known as Amifostine, is a cytoprotective adjuvant . It is primarily targeted towards normal tissues, where it protects them from the damage caused by radiation and chemotherapy .
Mode of Action
Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to a pharmacologically active free thiol metabolite . This metabolite is responsible for most of the cytoprotective and radioprotective properties of Amifostine . It is readily taken up by cells where it binds to and detoxifies reactive metabolites of platinum and alkylating agents as well as scavenges free radicals .
Biochemical Pathways
The biochemical pathways affected by Amifostine involve the detoxification of reactive metabolites of platinum and alkylating agents, as well as the scavenging of free radicals . Other possible effects include inhibition of apoptosis, alteration of gene expression, and modification of enzyme activity . Additionally, Amifostine has been shown to induce anaerobic metabolism and hypoxia-inducible factor 1α .
Pharmacokinetics
Amifostine is rapidly distributed into tissues following intravenous administration . Less than 10% of Amifostine remains in plasma 6 minutes after administration . It is an organic thiophosphate prodrug which is hydrolysed in vivo by alkaline phosphatase to the active cytoprotective thiol metabolite, WR-1065 .
Result of Action
The result of Amifostine’s action is the protection of normal tissues from the damage caused by radiation and chemotherapy . This is achieved through the detoxification of reactive metabolites and the scavenging of free radicals . The compound also has potential effects on the inhibition of apoptosis, alteration of gene expression, and modification of enzyme activity .
Action Environment
The action of Amifostine is influenced by the environment within the body. The hypovascularity and acidity of the tumor environment and the differential expression of alkaline phosphatase in normal and neoplastic tissues contribute to its cytoprotective selectivity . Healthy cells are preferentially protected because Amifostine and its metabolites are present in healthy cells at 100-fold greater concentrations than in tumor cells .
安全和危害
Amifostine is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
属性
IUPAC Name |
2-(3-aminopropylamino)ethylsulfanylphosphonic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N2O3PS.3H2O/c6-2-1-3-7-4-5-12-11(8,9)10;;;/h7H,1-6H2,(H2,8,9,10);3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQPXJKRNHJWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCSP(=O)(O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H21N2O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150210 | |
| Record name | Amifostine hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amifostine trihydrate | |
CAS RN |
112901-68-5 | |
| Record name | Amifostine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112901685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amifostine hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amifostine Trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMIFOSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M487QF2F4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




